molecular formula C₁₁H₇NO₄S B1663044 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- CAS No. 6318-41-8

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Cat. No.: B1663044
CAS No.: 6318-41-8
M. Wt: 249.24 g/mol
InChI Key: SDGWAUUPHUBJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol This compound is known for its unique structure, which includes a thiazolidinedione ring and a benzodioxole moiety

Preparation Methods

The synthesis of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the condensation of 2,4-thiazolidinedione with 1,3-benzodioxole-5-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones (TZDs), including the compound , are primarily known for their role as antidiabetic agents. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

  • Mechanism of Action : The compound enhances insulin sensitivity in peripheral tissues and reduces glucose production in the liver. Studies have shown that derivatives of 2,4-thiazolidinedione can significantly lower blood glucose levels in diabetic animal models .
  • In Vivo Studies : In vivo evaluations have demonstrated that these compounds exhibit antihyperglycemic effects, leading to improved glycemic control in diabetic rats .

Antioxidant Activity

The antioxidant properties of 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione have been extensively studied. Antioxidants are vital for combating oxidative stress, which is implicated in various chronic diseases.

  • Research Findings : In vitro assays have confirmed that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .
  • Applications : The antioxidant effects make it a candidate for formulations aimed at preventing oxidative damage in diseases like cardiovascular disorders and neurodegenerative diseases .

Anticancer Effects

Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives.

  • Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of PI3K/Akt signaling pathways .
  • Case Studies : In vitro studies on different cancer cell lines (e.g., MDA-MB-231 for breast cancer) have indicated that these compounds can inhibit cell proliferation effectively .

Anti-Malarial and Anti-Microbial Activities

The anti-malarial and anti-microbial potential of thiazolidinediones has also been explored.

  • Anti-Malarial Studies : Some derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting the metabolic pathways essential for the survival of the parasite .
  • Anti-Microbial Efficacy : Research indicates that these compounds possess broad-spectrum antimicrobial properties against various pathogens, suggesting their potential use in treating infections .

Other Biological Activities

Beyond the primary applications mentioned above, thiazolidinediones have been investigated for several other biological activities:

  • Anti-obesity Effects : These compounds may influence lipid metabolism and promote weight loss by modulating adipocyte differentiation and function .
  • Neuroprotective Effects : Some studies suggest that thiazolidinediones may offer neuroprotective benefits by reducing inflammation and oxidative stress in neuronal cells .

Data Summary Table

ApplicationMechanism/EffectReferences
AntidiabeticEnhances insulin sensitivity
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits PI3K/Akt pathway
Anti-malarialDisrupts metabolic pathways in Plasmodium
Anti-microbialBroad-spectrum activity against pathogens
Anti-obesityModulates lipid metabolism
NeuroprotectiveReduces inflammation and oxidative stress

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism . By activating PPAR-γ, the compound can improve insulin sensitivity and reduce inflammation. Additionally, it may interact with other cellular pathways involved in oxidative stress and cell proliferation .

Comparison with Similar Compounds

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other thiazolidinedione derivatives, such as:

The uniqueness of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- lies in its specific structural features, which confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.

Biological Activity

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- (CAS: 139336-28-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H7NO4S
Molecular Weight249.24 g/mol
Melting Point247-249 °C
Density1.595 g/cm³
pKa7.40

Antidiabetic Activity

Thiazolidinediones (TZDs), including the compound in focus, are primarily known for their role as insulin sensitizers. The biological activity of 2,4-Thiazolidinedione derivatives has been extensively studied for their antidiabetic properties. In vitro studies have demonstrated that these compounds can significantly lower blood glucose levels by enhancing insulin sensitivity in peripheral tissues.

Case Study Findings:

  • Datar et al. (2017) reported that certain thiazolidinedione derivatives exhibited comparable efficacy to the standard drug pioglitazone in reducing blood glucose levels in diabetic models. Table 1 summarizes the time-dependent effects of various compounds:
    CompoundsTime (min)DMSOPioglitazoneCompound 1Compound 2
    0145139141147
    30150105112110
    60150110117112
    ..................
    The presence of methoxy groups in some derivatives enhanced their activity significantly compared to pioglitazone .

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant properties of thiazolidinedione derivatives, suggesting that they can mitigate oxidative stress associated with diabetes and other chronic conditions.

Research Findings:

  • A study by Badiger et al. demonstrated that specific thiazolidinedione derivatives showed potent antioxidant activity in vitro and were effective in reducing inflammation markers in diabetic rats .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that thiazolidinediones may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Key Findings:

  • According to a study published in PMC, certain thiazolidinedione derivatives exhibited selective inhibition against various cancer cell lines by targeting PI3K pathways .

The primary mechanism through which thiazolidinediones exert their biological effects is through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ. This activation leads to:

  • Increased insulin sensitivity
  • Modulation of lipid metabolism
  • Anti-inflammatory effects
  • Potential induction of apoptosis in cancer cells

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGWAUUPHUBJNQ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-41-8
Record name NSC31098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
Reactant of Route 3
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.